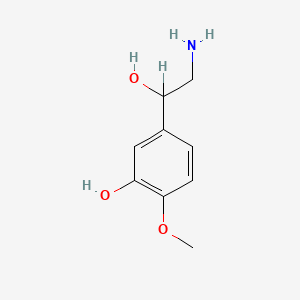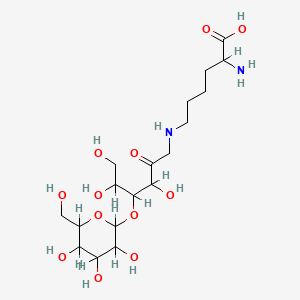
Norparanephrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norparanephrine, also known as norepinephrine, is an organic chemical belonging to the catecholamine family. It functions as a hormone, neurotransmitter, and neuromodulator in the brain and body. It plays a crucial role in the body’s fight-or-flight response by increasing heart rate, blood pressure, and blood glucose levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Norparanephrine can be synthesized through several methods. One common approach involves the hydroxylation of dopamine using the enzyme dopamine β-monooxygenase. This reaction requires oxygen and ascorbic acid as cofactors .
Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis involving the catalytic hydrogenation of 3,4-dihydroxyphenylacetone followed by reductive amination . This method ensures high yield and purity suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: Norparanephrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adrenochrome and other quinone derivatives.
Reduction: It can be reduced to form dihydroxylated derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions
Major Products:
Oxidation: Adrenochrome and other quinone derivatives.
Reduction: Dihydroxylated derivatives.
Substitution: Acylated or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
Norparanephrine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various catecholamines and related compounds.
Biology: It is studied for its role in neurotransmission and its effects on various physiological processes.
Medicine: It is used in the treatment of hypotension and shock. .
Industry: It is used in the production of pharmaceuticals and as a standard in analytical chemistry
Wirkmechanismus
Norparanephrine exerts its effects by binding to alpha and beta-adrenergic receptors. This binding leads to vasoconstriction, increased heart rate, and increased force of heart contractions. It also triggers the release of glucose from energy stores and increases blood flow to skeletal muscles .
Vergleich Mit ähnlichen Verbindungen
Epinephrine: Similar in structure but has an additional methyl group on the amine. It has more pronounced effects on the heart and is used in emergency medicine.
Dopamine: A precursor to norparanephrine, it has different receptor affinities and is primarily involved in reward and pleasure pathways.
Isoproterenol: A synthetic catecholamine with similar effects but is more selective for beta-adrenergic receptors
Uniqueness: this compound is unique due to its dual role as a neurotransmitter and hormone. It has a broad range of physiological effects, making it essential for both central and peripheral nervous system functions .
Eigenschaften
CAS-Nummer |
32655-70-2 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.2 g/mol |
IUPAC-Name |
5-(2-amino-1-hydroxyethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,11-12H,5,10H2,1H3 |
InChI-Schlüssel |
VSRZZLQWNRYVDK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(CN)O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CN)O)O |
Synonyme |
3-hydroxy-4-methoxy-beta-phenethanolamine norparanephrine norparanephrine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-Amino-2-[4,6-diamino-3-[6-(aminomethyl)-4-fluoro-3-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B1229244.png)
